![molecular formula C27H27BrN4OS B11082826 2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11082826.png)
2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE typically involves the following steps:
Chemical Reactions Analysis
2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl moiety, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-BROMOPHENYL)-4-(3,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-MESITYLACETAMIDE include:
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C27H27BrN4OS |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27BrN4OS/c1-16-10-17(2)14-23(13-16)32-26(21-6-8-22(28)9-7-21)30-31-27(32)34-15-24(33)29-25-19(4)11-18(3)12-20(25)5/h6-14H,15H2,1-5H3,(H,29,33) |
InChI Key |
NJAVLKDTIZAXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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